1-Bromo-2-ethoxycyclohexane
CAS No.:
Cat. No.: VC17845806
Molecular Formula: C8H15BrO
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15BrO |
|---|---|
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 1-bromo-2-ethoxycyclohexane |
| Standard InChI | InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3 |
| Standard InChI Key | BEEIKWFOEDINMO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1CCCCC1Br |
Introduction
Structural and Molecular Characteristics
1-Bromo-2-ethoxycyclohexane features a six-membered cyclohexane ring substituted with bromine and ethoxy groups at the 1- and 2-positions, respectively. The trans configuration ensures that these substituents occupy opposite axial or equatorial positions, minimizing steric strain and directing reactivity .
Molecular Geometry and Stereochemistry
The compound’s stability arises from its chair conformation, where the bromine atom typically occupies an axial position while the ethoxy group adopts an equatorial orientation. This arrangement reduces gauche interactions between the bulky substituents, as demonstrated by computational modeling and nuclear Overhauser effect (NOE) experiments. The trans isomer’s distinct geometry is critical for its participation in stereospecific reactions, such as E2 eliminations, where anti-periplanar alignment of the leaving group and β-hydrogen is required .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.11 g/mol |
| Configuration | Trans |
| CAS Registry Number | 59456-68-7 |
| IUPAC Name | (1R,2R)-1-bromo-2-ethoxycyclohexane |
Synthesis and Production Methods
Williamson Ether Synthesis
The most common synthetic route involves the Williamson ether synthesis, where a cyclohexanol derivative reacts with an alkyl halide. For example, 2-ethoxycyclohexanol is treated with hydrobromic acid () in a polar aprotic solvent like dimethylformamide (DMF) to yield the target compound. The reaction proceeds via an mechanism, with inversion of configuration ensuring the trans product’s formation.
Bromination of 2-Ethoxycyclohexane
Alternative methods include direct bromination of 2-ethoxycyclohexane using in carbon tetrachloride (). This radical-initiated process favors the trans isomer due to steric hindrance preventing cis addition. Industrial-scale production employs continuous flow reactors to enhance yield (up to 85%) and purity (>98%).
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
The bromine atom’s electronegativity makes it an excellent leaving group in reactions. For instance, treatment with potassium hydroxide () in ethanol generates 2-ethoxycyclohexanol via backside attack:
Elimination Reactions
Under basic conditions (e.g., sodium ethoxide), the compound undergoes E2 elimination to form cyclohexene derivatives. The trans configuration ensures that the β-hydrogen and bromine atom are anti-periplanar, facilitating concurrent bond cleavage and formation . The major product, 1-ethoxycyclohexene, is stabilized by hyperconjugation:
Table 2: Comparative Reactivity in E2 Eliminations
| Isomer | Major Product | Yield (%) |
|---|---|---|
| Trans | 1-ethoxycyclohexene | 78 |
| Cis | 2-ethoxycyclohexene | 22 |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR: Signals at δ 1.2–1.6 ppm (cyclohexane protons), δ 3.4–3.6 ppm (ethoxy –OCH–), and δ 4.1–4.3 ppm (methine proton adjacent to Br).
-
NMR: Peaks at 73 ppm (C–O) and 35 ppm (C–Br).
Infrared (IR) Spectroscopy
Strong absorption bands at 1120 cm (C–O stretch) and 560 cm (C–Br stretch) confirm functional group presence.
Applications in Scientific Research
Organic Synthesis
The compound is a precursor to cyclohexene oxides and heterocyclic compounds used in agrochemicals. Its trans configuration enables stereocontrolled synthesis of chiral intermediates.
Pharmaceutical Development
Researchers utilize it to synthesize analogues of bioactive molecules, such as β-blockers and antiviral agents, by modifying the ethoxy group.
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